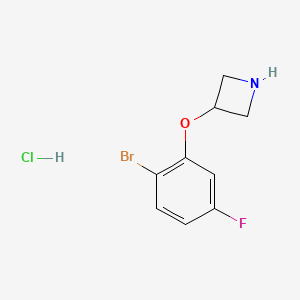
3-(2-Bromo-5-fluorophenoxy)azetidine hydrochloride salt
Numéro de catalogue B8277200
Poids moléculaire: 282.54 g/mol
Clé InChI: OBOZMCYRDZSRHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07582633B2
Procedure details


To tert-butyl 3-(2-bromo-5-fluorophenoxy)azetidine-1-carboxylate (2.28 g, 6.59 mmol) in dioxane (40 mL) was added 4 M HCl in dioxane (4.49 mL, 19.8 mmol). After a period of 18 h, the white solid was filtered and washed with cold dioxane to give the title compound.
Quantity
2.28 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:3]=1[O:4][CH:5]1[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1.[ClH:21]>O1CCOCC1>[ClH:21].[Br:1][C:2]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:3]=1[O:4][CH:5]1[CH2:8][NH:7][CH2:6]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.28 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(OC2CN(C2)C(=O)OC(C)(C)C)C=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
4.49 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold dioxane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

